N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound with a molecular formula of C21H17N5O4S2 This compound is notable for its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a nitrophenylcarbamothioyl moiety
Preparation Methods
The synthesis of N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Attachment of the nitrophenylcarbamothioyl moiety: This step can be accomplished through nucleophilic substitution reactions, where the nitrophenyl group is introduced using suitable reagents.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxy-3-nitrophenyl)acetamide: This compound shares the nitrophenyl moiety but lacks the thieno[2,3-c]pyrazole core, resulting in different chemical properties and applications.
N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide: This compound also contains a nitrophenyl group but differs in its overall structure and functional groups, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S2/c1-12-15-11-18(32-20(15)25(24-12)14-6-4-3-5-7-14)19(27)23-21(31)22-13-8-9-17(30-2)16(10-13)26(28)29/h3-11H,1-2H3,(H2,22,23,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDRYTBHMXMPLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NC3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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